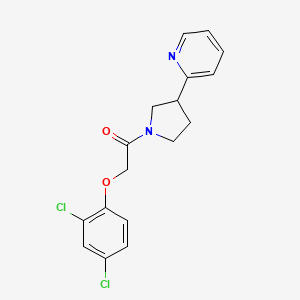

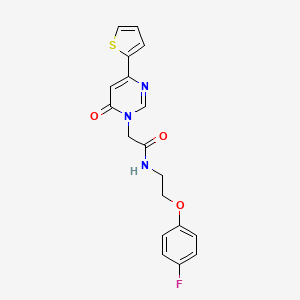

![molecular formula C12H20N2O2S B2961217 Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate CAS No. 852389-01-6](/img/structure/B2961217.png)

Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate (EMPT) is a heterocyclic compound that belongs to the thiazole family. It has been extensively studied due to its unique chemical and physical properties, which make it a useful tool for various scientific research applications. EMPT has a wide range of applications in organic chemistry, biochemistry, and pharmaceuticals.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate: has shown promise in the field of antibacterial research. Compounds within the 2-aminothiazole class have been utilized as starting materials for synthesizing a range of heterocyclic analogues with significant roles as antibacterial agents . These compounds have been tested against multidrug-resistant strains, showing good minimum inhibitory concentration (MIC) values, indicating their potential to combat resistant bacterial infections.

Antifungal Efficacy

In addition to their antibacterial properties, these compounds have demonstrated antifungal activity. Specific derivatives have shown inhibitory potential against fungal strains such as Candida glabrata and Candida albicans , with zones of inhibition comparable to or greater than those of reference drugs like nystatin . This suggests their utility in developing new antifungal treatments.

Anti-inflammatory and Analgesic Properties

The broader class of 2-aminothiazoles, to which our compound belongs, has been explored for anti-inflammatory and analgesic properties. These compounds have been synthesized and characterized for their potential to act as anti-inflammatory and analgesic agents, providing a basis for further exploration of Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate in these areas .

Antitumor Activity

Research into 2-aminothiazoles has also extended into the realm of antitumor activity. The structural characteristics of these compounds, including the thiazole ring, are conducive to interactions with various biological targets, offering a platform for the development of new anticancer drugs .

Anthelmintic Uses

The anthelmintic (anti-parasitic) applications of 2-aminothiazoles are another area of interest. These compounds have been evaluated for their efficacy against parasitic worms, providing a starting point for the synthesis of more potent anthelmintic agents .

Anti-HIV Potential

2-Aminothiazoles have been investigated for their potential role in anti-HIV therapies. The ability of these compounds to interact with key proteins involved in the HIV lifecycle makes them candidates for the design of novel anti-HIV drugs .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of 2-aminothiazole derivatives with target enzymes. These studies help in predicting the binding affinities and the potential efficacy of compounds like Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate against specific biological targets .

Role in Medicinal Chemistry

The diverse therapeutic roles of 2-aminothiazoles in medicinal chemistry make them valuable as building blocks for designing drugs with various pharmacological activities. Their structural versatility allows for the creation of a wide range of analogues, each with the potential for unique biological activities .

Mecanismo De Acción

Target of Action

Thiazoles, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities . They interact with various biological targets, affecting numerous cellular processes .

Mode of Action

Thiazoles are known to interact with their targets in various ways, leading to different biological outcomes . The specific interactions and resulting changes would depend on the exact nature and structure of the compound, as well as the target it interacts with.

Biochemical Pathways

Thiazoles are known to affect a variety of biochemical pathways due to their wide range of biological activities . The downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

Thiazoles are known to have various biological effects, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific effects of this compound would depend on its targets and mode of action.

Propiedades

IUPAC Name |

ethyl 4-methyl-2-(pentan-2-ylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-5-7-8(3)13-12-14-9(4)10(17-12)11(15)16-6-2/h8H,5-7H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYKJKYTGCCEQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC1=NC(=C(S1)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961134.png)

![Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2961135.png)

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B2961138.png)

![3,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2961142.png)

![2-[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2961143.png)

![N-[(3-Chloro-4-fluorophenyl)methyl]-N-[(1-hydroxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2961146.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2961150.png)

![N-[3-(propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]acetamide](/img/structure/B2961152.png)